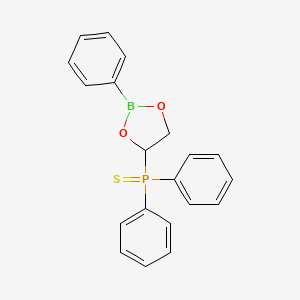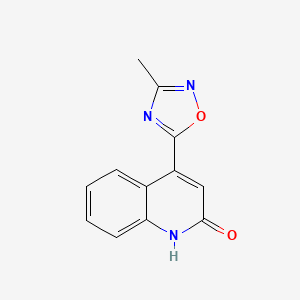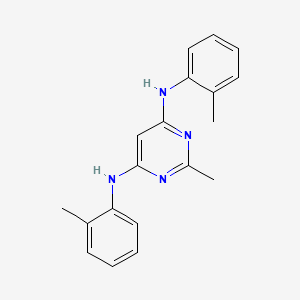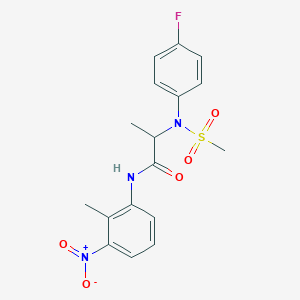
4,5,6,7-Tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrabromo-2-(4-clorofenil)isoindol-1,3-diona es un compuesto químico que pertenece a la clase de las isoindol-1,3-dionas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4,5,6,7-Tetrabromo-2-(4-clorofenil)isoindol-1,3-diona típicamente involucra la reacción de condensación de una amina primaria aromática con un derivado de anhídrido maleico. Esta ruta clásica ofrece una vía sencilla y versátil para acceder a una variedad de isoindol-1,3-dionas sustituidas . Las condiciones de reacción a menudo incluyen el uso de solventes como el tolueno y catalizadores como metales de transición para facilitar la formación del producto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y eficiencia. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar el proceso de producción, asegurando la calidad y pureza consistentes del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
4,5,6,7-Tetrabromo-2-(4-clorofenil)isoindol-1,3-diona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar diferentes derivados con diferentes grados de bromación y cloración.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados menos bromados o clorados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo involucran temperaturas específicas, solventes y catalizadores para lograr las transformaciones deseadas .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados con mayor bromación, mientras que la reducción puede producir compuestos menos bromados. Las reacciones de sustitución pueden dar como resultado una amplia gama de isoindol-1,3-dionas funcionalizadas .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrabromo-2-(4-clorofenil)isoindol-1,3-diona tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de 4,5,6,7-Tetrabromo-2-(4-clorofenil)isoindol-1,3-diona involucra su interacción con objetivos y vías moleculares específicas. La estructura bromada y clorada del compuesto le permite interactuar con enzimas y receptores, potencialmente inhibiendo su actividad. Esta interacción puede conducir a varios efectos biológicos, como la actividad antimicrobiana o anticancerígena .
Comparación Con Compuestos Similares
Compuestos Similares
4,5,6,7-Tetrabromo-2-(2-clorofenil)isoindol-1,3-diona: Similar en estructura pero con una posición diferente del átomo de cloro.
4,5,6,7-Tetrabromo-2-(2-hidroxifenil)isoindol-1,3-diona: Contiene un grupo hidroxilo en lugar de un átomo de cloro.
2,2’-Etilenobis(4,5,6,7-tetrabromoisoindolina-1,3-diona): Una forma dimérica con un puente de etileno.
Unicidad
4,5,6,7-Tetrabromo-2-(4-clorofenil)isoindol-1,3-diona es único debido a su patrón específico de bromación y cloración, lo que le confiere una reactividad química y una actividad biológica distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales .
Propiedades
Fórmula molecular |
C14H4Br4ClNO2 |
|---|---|
Peso molecular |
573.3 g/mol |
Nombre IUPAC |
4,5,6,7-tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H4Br4ClNO2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)6-3-1-5(19)2-4-6/h1-4H |
Clave InChI |
VBKUHHKKBKOYJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B12487796.png)
![3-methyl-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12487801.png)
![9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12487802.png)
![Ethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12487810.png)
![N'-[(benzylsulfanyl)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B12487813.png)


![2,4-dichloro-N-[1-methyl-3-(naphthalen-1-yl)-4-oxo-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B12487825.png)


![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12487834.png)

![N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12487847.png)
![3-hydroxy-4-(4-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487852.png)
